4-(Prop-2-yn-1-yl)piperidine hydrochloride
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Overview
Description
4-(Prop-2-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN and a molecular weight of 159.66 g/mol . It is a piperidine derivative, characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is typically available as a solid and is used in various chemical and pharmaceutical research applications .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-prop-2-ynylpiperidine hydrochloride, are known to have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets and induce changes that contribute to their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting they induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)piperidine hydrochloride involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl halides, and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with different substituents .
Scientific Research Applications
4-(Prop-2-yn-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yl)piperidine
- 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
- N-(Prop-2-yn-1-yl)piperidine
Uniqueness
4-(Prop-2-yn-1-yl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-prop-2-ynylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHSINSAJVZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172188-51-9 |
Source
|
Record name | 4-(prop-2-yn-1-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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